Ethyl 7-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 7-position and a carboxylate ester at the 2-position of the indole ring.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions.
Bartoli Indole Synthesis: This involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.
Mannich Reaction: This involves the reaction of indole with formaldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized products.
Reduction: Reduction reactions can reduce the carboxylate ester to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Ethyl 7-methoxy-1H-indole-2-ol.
Substitution: Various substituted indole derivatives.
Mechanism of Action
Target of Action
Ethyl 7-methoxy-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
The presence of the ethoxy group in the molecule might influence its pharmacokinetic properties .
Result of Action
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 7-methoxy-1H-indole-2-carboxylate plays a role in various biochemical reactions. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. This interaction can influence the kynurenine pathway, impacting immune response and inflammation . Additionally, it may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound may also impact gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can alter the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, such as IDO, altering their activity and downstream effects . This compound may also affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan catabolism. It interacts with enzymes such as IDO, leading to the production of metabolites like kynurenine . These metabolites can have various biological effects, including modulation of immune response and neurotransmitter synthesis. The compound may also affect metabolic flux, altering the levels of key metabolites in the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It may interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity, as it determines the compound’s availability to interact with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in mitochondria can affect cellular metabolism.
Scientific Research Applications
Ethyl 7-methoxy-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 7-methoxy-1H-indole-2-carboxylate is similar to other indole derivatives, such as:
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: Contains a fluorine atom instead of a methoxy group.
Ethyl 7-methoxy-1H-indole-3-carboxylate: The carboxylate group is at the 3-position instead of the 2-position.
These compounds differ in their substitution patterns, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 7-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDVNJZQPSSLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361230 | |
Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20538-12-9 | |
Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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